molecular formula C11H18O3 B13889391 [1-(3-Oxopropyl)cyclohexyl] acetate

[1-(3-Oxopropyl)cyclohexyl] acetate

Cat. No.: B13889391
M. Wt: 198.26 g/mol
InChI Key: WXXQDQUDSIGRKC-UHFFFAOYSA-N
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Description

[1-(3-Oxopropyl)cyclohexyl] acetate is an organic compound with the molecular formula C11H18O3 It is an ester derivative of cyclohexane, featuring an oxopropyl group attached to the cyclohexyl ring and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Oxopropyl)cyclohexyl] acetate typically involves the esterification of [1-(3-Oxopropyl)cyclohexanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexyl esters.

Scientific Research Applications

Chemistry: [1-(3-Oxopropyl)cyclohexyl] acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the activity of esterases and lipases.

Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component due to its pleasant odor. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of [1-(3-Oxopropyl)cyclohexyl] acetate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding alcohol and acetic acid. This reaction is facilitated by esterases and lipases, which are enzymes that specifically target ester bonds.

Comparison with Similar Compounds

    Cyclohexyl acetate: Similar structure but lacks the oxopropyl group.

    Cyclohexanone: Contains a ketone group instead of an ester.

    Cyclohexanol: Contains a hydroxyl group instead of an ester.

Uniqueness: [1-(3-Oxopropyl)cyclohexyl] acetate is unique due to the presence of both an oxopropyl group and an acetate ester. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The oxopropyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

[1-(3-oxopropyl)cyclohexyl] acetate

InChI

InChI=1S/C11H18O3/c1-10(13)14-11(8-5-9-12)6-3-2-4-7-11/h9H,2-8H2,1H3

InChI Key

WXXQDQUDSIGRKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)CCC=O

Origin of Product

United States

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